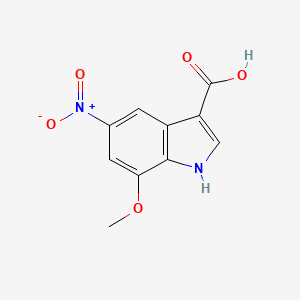![molecular formula C10H18N4O6 B14781543 2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argininosuccinic acid is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the urea cycle. It is synthesized from citrulline and aspartic acid and is used as a precursor for arginine in the urea cycle or citrulline-NO cycle . This compound is essential for the detoxification of ammonia in the liver and is involved in the production of nitric oxide, a vital signaling molecule in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Argininosuccinic acid is synthesized in cells from citrulline and aspartic acid through the action of the enzyme argininosuccinate synthetase . The reaction involves the formation of a citrulline-adenylate intermediate, which is then attacked by aspartate to form argininosuccinic acid .
Industrial Production Methods: While specific industrial production methods for argininosuccinic acid are not well-documented, the synthesis typically involves enzymatic reactions similar to those occurring in biological systems. The use of recombinant DNA technology to produce the necessary enzymes in large quantities could be a potential method for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Argininosuccinic acid undergoes several types of reactions, including:
Hydrolysis: Catalyzed by the enzyme argininosuccinate lyase, which breaks down argininosuccinic acid into arginine and fumarate.
Oxidation and Reduction:
Common Reagents and Conditions:
Enzymatic Reactions: Argininosuccinate synthetase and argininosuccinate lyase are the primary enzymes involved in its synthesis and breakdown.
Reaction Conditions: Typically occur under physiological conditions (37°C, pH 7.4) in the presence of ATP and other cofactors.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Argininosuccinic acid has several scientific research applications, including:
Biochemistry: Studying the urea cycle and its disorders, such as argininosuccinic aciduria.
Medicine: Investigating treatments for hyperammonemia and other metabolic disorders.
Pharmacology: Exploring its role in nitric oxide production and potential therapeutic applications.
Industrial Applications: Potential use in the production of arginine and other related compounds.
Wirkmechanismus
Argininosuccinic acid exerts its effects primarily through its role in the urea cycle. It is synthesized from citrulline and aspartic acid by argininosuccinate synthetase and then broken down into arginine and fumarate by argininosuccinate lyase . This process is crucial for the detoxification of ammonia in the liver and the production of nitric oxide, which is involved in various physiological processes such as vasodilation and immune response .
Vergleich Mit ähnlichen Verbindungen
Citrulline: Another intermediate in the urea cycle, synthesized from ornithine and carbamoyl phosphate.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness: Argininosuccinic acid is unique in its dual role as both a precursor to arginine and a participant in the citrulline-NO cycle. Its ability to efficiently excrete excess nitrogen makes it highly effective in maintaining nitrogen balance in the body .
Eigenschaften
Molekularformel |
C10H18N4O6 |
|---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
2-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-10(12)13-3-1-2-5(8(17)18)14-6(9(19)20)4-7(15)16/h5-6,14H,1-4H2,(H,15,16)(H,17,18)(H,19,20)(H4,11,12,13) |
InChI-Schlüssel |
ZAJYCVKCRQCISF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(=O)O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)





![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)

![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
